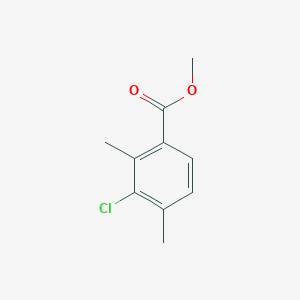

3-Chloro-2,4-dimethylbenzoic acid methyl ester

Description

General Context of Benzoic Acid Derivatives in Contemporary Synthetic Chemistry

Benzoic acid and its derivatives are fundamental building blocks in modern synthetic chemistry. The benzoic acid scaffold, a simple aromatic carboxylic acid, is prevalent in numerous natural products and serves as a core structure in the synthesis of a multitude of bioactive molecules. nih.govresearchgate.net In the pharmaceutical industry, this structural motif is found in drugs ranging from diuretics to analgesics. researchgate.net The versatility of the benzoic acid moiety allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and physical properties of the resulting compounds. nih.gov These derivatives are not only crucial in medicinal chemistry but also find applications in the development of polymers, dyes, and other advanced materials. nbinno.com The ability to use benzoic acid derivatives as a foundational structure for creating diverse and potent compounds underscores their importance in chemical synthesis. nih.gov

Significance of Halogenation in Aromatic Systems within Organic Synthesis

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a cornerstone of organic synthesis, particularly for aromatic systems. wikipedia.org The introduction of a halogen atom, such as chlorine or bromine, onto a benzene (B151609) ring dramatically alters the molecule's reactivity and properties. This is typically achieved through electrophilic aromatic substitution, a reaction where the aromatic ring attacks a halogen electrophile. byjus.com This process often requires a Lewis acid catalyst, like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen, making it reactive enough to be attacked by the benzene ring. masterorganicchemistry.comlibretexts.org

The presence of a halogen on an aromatic ring serves several critical functions. It can act as a directing group, influencing the position of subsequent substitutions on the ring. Halogens also provide a reactive "handle" on the molecule, allowing for further transformations through reactions like cross-coupling, nucleophilic substitution, or the formation of organometallic reagents. This strategic placement of halogens is a powerful tool for chemists to selectively modify organic compounds and construct complex molecular architectures. youtube.com Furthermore, the incorporation of halogens can significantly impact the biological activity of a molecule, a strategy widely employed in drug design to enhance efficacy or metabolic stability.

Positioning of Methyl 3-Chloro-2,4-dimethylbenzoate within the Domain of Advanced Organic Research and its Utility as a Versatile Building Block

Within this context, methyl 3-chloro-2,4-dimethylbenzoate emerges as a specialized yet versatile building block for advanced organic research. This compound features a benzene ring substituted with a chloro group, two methyl groups, and a methyl ester. Each of these functional groups offers specific opportunities for synthetic manipulation.

While not as commonly cited in broad literature as simpler benzoic acid derivatives, methyl 3-chloro-2,4-dimethylbenzoate is available as a research chemical, indicating its use in specialized synthetic applications. Its multi-substituted nature makes it an ideal starting material for the synthesis of complex, highly functionalized molecules, particularly in the exploration of new pharmaceuticals or materials where precise control over the molecular architecture is essential. The strategic arrangement of its substituents allows for a programmed, stepwise modification, making it a valuable tool for chemists engaged in the design and synthesis of novel organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVQYIYBLCUGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228296 | |

| Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-46-2 | |

| Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Chloro 2,4 Dimethylbenzoate

Direct Halogenation Approaches to Substituted Benzoic Acid Methyl Esters

Direct halogenation involves the introduction of a chlorine atom onto the aromatic ring of a pre-existing ester, such as methyl 2,4-dimethylbenzoate (B1242700). This method relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Electrophilic Aromatic Chlorination of Methyl 2,4-dimethylbenzoate

The synthesis of the target compound can be achieved by the direct chlorination of methyl 2,4-dimethylbenzoate. In this precursor, the two methyl groups are activating, ortho, para-directing groups, while the methyl ester group is a deactivating, meta-directing group. The combined influence of these substituents determines the position of the incoming electrophile (chlorine). The methyl groups strongly activate the positions ortho and para to them (positions 3, 5, and 6), while the ester group directs towards the meta positions (positions 3 and 5). The confluence of these directing effects strongly favors substitution at the 3- and 5-positions.

To facilitate the chlorination of the benzene ring, which is less reactive than an alkene, a Lewis acid catalyst is typically required. masterorganicchemistry.com Common catalysts such as Iron(III) chloride (FeCl₃) or Titanium(IV) chloride (TiCl₄) are employed to "activate" the chlorinating agent. masterorganicchemistry.comacs.org The Lewis acid polarizes the chlorine molecule (Cl₂), generating a more potent electrophile (Cl⁺) that can be attacked by the electron-rich aromatic ring. alevelh2chemistry.com

The general mechanism involves the formation of a complex between the chlorine molecule and the Lewis acid (e.g., Cl₂-FeCl₃). This complex increases the electrophilicity of one of the chlorine atoms, which is then attacked by the benzene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion. alevelh2chemistry.com Finally, a weak base, such as the FeCl₄⁻ ion, removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and regenerating the catalyst. alevelh2chemistry.com While specific studies detailing the use of TiCl₄ for this exact substrate are not prevalent, its utility in other aromatic chlorinations and Friedel-Crafts reactions is well-documented, suggesting its potential applicability. acs.orgdocumentsdelivered.com

Below is a table summarizing the roles of common catalysts in this process.

| Catalyst | Role in Reaction | Typical Reaction Phase |

| Iron(III) chloride (FeCl₃) | Activates chlorine to generate a potent electrophile (Cl⁺). | Heterogeneous or Homogeneous |

| Titanium(IV) chloride (TiCl₄) | Functions similarly to FeCl₃, polarizes the halogen. | Homogeneous |

| Aluminum chloride (AlCl₃) | A strong Lewis acid, also used to activate electrophiles. | Heterogeneous or Homogeneous |

This table is generated based on the general principles of electrophilic aromatic halogenation.

Achieving high selectivity for the desired 3-chloro isomer over other potential products, such as the 5-chloro isomer, requires careful control of reaction conditions. While the electronic directing effects of the substituents are primary, steric hindrance can also play a role. Chlorination at the 3-position is sterically less hindered than at the 5-position, which is flanked by a methyl and a methoxycarbonyl group.

Key parameters for optimization include:

Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Lower temperatures often increase selectivity by favoring the kinetically controlled product over thermodynamically favored isomers that might form at higher temperatures.

Dark Conditions: To prevent side reactions, such as free-radical chlorination of the methyl groups, the reaction should be conducted in the absence of UV light. Free-radical substitution on the alkyl side chains is a competing pathway initiated by light. google.com

Chlorine Flow Rate/Stoichiometry: Precise control over the amount of chlorinating agent is crucial to prevent polychlorination of the aromatic ring. Using a slight excess of the substrate relative to the chlorine can help favor monosubstitution.

Investigation of Alternative Halogenating Agents

Besides gaseous chlorine, other reagents can be used for electrophilic chlorination, often under milder conditions. N-Chlorosuccinimide (NCS) is a common alternative that provides an electrophilic chlorine source. researchgate.net While NCS is effective for activated aromatic rings like phenols and anilines, its reaction with less activated systems, such as benzoic acid esters, often requires the presence of an acid catalyst to enhance its electrophilicity. researchgate.net

Another powerful chlorinating agent is sulfuryl chloride (SO₂Cl₂). In the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃, sulfuryl chloride can chlorinate aromatic compounds. This method can sometimes offer improved selectivity compared to using elemental chlorine. google.com

Synthetic Routes from Precursors Involving Chlorinated Benzoic Acids

An alternative strategy to direct chlorination is a two-step process that involves first synthesizing the chlorinated carboxylic acid and then converting it to the methyl ester.

Esterification of 3-Chloro-2,4-dimethylbenzoic Acid

This route involves the esterification of 3-chloro-2,4-dimethylbenzoic acid with methanol (B129727). The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. masterorganicchemistry.com

The mechanism of the Fischer esterification involves several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com The reaction is driven to completion by using a large excess of methanol and/or by removing the water as it is formed. masterorganicchemistry.com

The presence of two methyl groups ortho to the carboxylic acid function in the precursor could potentially introduce steric hindrance, which might slow down the rate of esterification compared to an unhindered benzoic acid. However, the reaction is generally robust and widely applicable.

Below is a table outlining the key components of a typical Fischer esterification.

| Reagent/Condition | Purpose |

| 3-Chloro-2,4-dimethylbenzoic Acid | The carboxylic acid substrate. |

| Methanol (Excess) | Acts as both the reactant alcohol and the solvent. |

| Sulfuric Acid (H₂SO₄) | Acts as a catalyst to protonate the carbonyl group. |

| Heat (Reflux) | Increases the reaction rate to reach equilibrium faster. |

This table is generated based on the general principles of the Fischer esterification reaction.

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, famously known as Fischer esterification, is a widely employed method for the synthesis of esters from carboxylic acids and alcohols. In this process, 3-chloro-2,4-dimethylbenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid. The reaction is an equilibrium process, and to drive it towards the product side, methanol is often used as the solvent to ensure a high concentration of one of the reactants.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Substrate | 3-Chloro-2,4-dimethylbenzoic acid |

| Reagent | Methanol (often in excess, as solvent) |

| Catalyst | Concentrated H₂SO₄ or HCl |

| Temperature | Reflux |

| Reaction Time | Several hours |

Recent advancements have focused on the use of solid acid catalysts to simplify product purification and catalyst recovery, aligning with the principles of green chemistry. mdpi.com

Base-Mediated Esterification Techniques

Base-mediated esterification provides an alternative to acid-catalyzed methods. This approach typically involves the deprotonation of 3-chloro-2,4-dimethylbenzoic acid with a suitable base to form the corresponding carboxylate salt. This salt is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to produce the methyl ester.

Common bases used for the initial deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of solvent is crucial and is often a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Table 2: General Conditions for Base-Mediated Esterification

| Parameter | Condition |

| Substrate | 3-Chloro-2,4-dimethylbenzoic acid |

| Base | K₂CO₃ or NaOH |

| Methylating Agent | Methyl iodide or Dimethyl sulfate |

| Solvent | Acetone or DMF |

| Temperature | Room temperature to gentle heating |

Synthetic Transformations from Related Aromatic Halides

An alternative synthetic strategy involves the construction of the ester functionality on a pre-existing 3-chloro-2,4-dimethylphenyl scaffold. This can be achieved by introducing a carboxyl group or its equivalent to an appropriately substituted aromatic halide.

One such method is the palladium-catalyzed carbonylation of an aryl halide. For instance, a compound like 1-bromo-3-chloro-2,4-dimethylbenzene (B3246440) could be subjected to a carbonylation reaction in the presence of carbon monoxide, methanol, a palladium catalyst, and a base. This method directly introduces the methoxycarbonyl group onto the aromatic ring. A similar transformation has been reported for the synthesis of methyl 3-chloro-4-formylbenzoate from 4-bromo-2-chlorobenzaldehyde. chemicalbook.com

Another classical approach involves the formation of a Grignard reagent from a suitable aryl halide (e.g., 1-bromo-3-chloro-2,4-dimethylbenzene) by reacting it with magnesium metal. The resulting Grignard reagent can then be carboxylated by treatment with carbon dioxide (dry ice), followed by an acidic workup to yield 3-chloro-2,4-dimethylbenzoic acid. This acid can then be esterified as described in section 2.2.1.

Novel and Optimized Synthetic Pathways and Process Intensification Studies

Modern synthetic chemistry continually seeks to develop more efficient, environmentally friendly, and cost-effective methods for the preparation of chemical compounds.

Development of Single-Step Synthesis Protocols

The development of single-step or "one-pot" syntheses is a key area of research for process intensification. While a specific single-step protocol for methyl 3-chloro-2,4-dimethylbenzoate is not widely documented, the principles of tandem catalysis could be applied. For example, a hypothetical one-pot process could involve the in-situ generation of a reactive aryl species from a simpler precursor, followed by carbonylation and esterification in the same reaction vessel, thereby minimizing purification steps and reducing waste. The development of such protocols for related benzoic acid derivatives suggests the feasibility of this approach. google.com

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of methyl 3-chloro-2,4-dimethylbenzoate focuses on reducing the environmental impact of the chemical process. A significant area of improvement is the replacement of homogeneous acid catalysts in esterification with heterogeneous, reusable solid acid catalysts. mdpi.com These solid catalysts, such as zeolites or sulfated zirconia, can be easily separated from the reaction mixture by filtration and can be reused multiple times, which reduces waste and simplifies the purification process. mdpi.com

Furthermore, exploring alternative, less hazardous methylating agents for base-mediated esterification and utilizing more benign solvent systems are also key aspects of greening the synthesis of this compound.

Chemical Reactivity and Advanced Transformations of Methyl 3 Chloro 2,4 Dimethylbenzoate

Reactions Involving the Ester Functionality

The ester group in methyl 3-chloro-2,4-dimethylbenzoate is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups. These transformations are fundamental to its utility as a synthetic building block.

Hydrolysis to 3-Chloro-2,4-dimethylbenzoic Acid

The hydrolysis of methyl 3-chloro-2,4-dimethylbenzoate to its corresponding carboxylic acid, 3-chloro-2,4-dimethylbenzoic acid, is a pivotal reaction. This conversion can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways.

Acid-catalyzed hydrolysis of esters is a reversible process that typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.

For sterically hindered esters, such as methyl 3-chloro-2,4-dimethylbenzoate with methyl groups ortho and para to the ester functionality, the rate of hydrolysis can be influenced by steric hindrance. However, studies on similar sterically hindered benzoates, like methyl 2,4,6-trimethylbenzoate, have shown that hydrolysis can be effectively carried out under forcing conditions, such as in the presence of concentrated sulfuric acid. High-temperature water has also been demonstrated as a potent medium for the hydrolysis of sterically hindered esters.

Basic hydrolysis, or saponification, of methyl 3-chloro-2,4-dimethylbenzoate is an irreversible reaction that generally follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. The final carboxylic acid is obtained upon acidic workup.

The kinetics of this reaction are influenced by both electronic and steric factors. The presence of the electron-withdrawing chloro group at the 3-position is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. Conversely, the methyl group at the 2-position introduces steric hindrance around the reaction center, which can slow down the reaction. Studies on the hydrolysis of methyl 2,4-dimethylbenzoate (B1242700) have shown that steric factors play a significant role. For instance, the hydrolysis of methyl 2,4-dimethylbenzoate at 250°C for 30 minutes in water resulted in a 28% yield of the corresponding carboxylic acid. In slightly alkaline high-temperature water (2% KOH), the hydrolysis of sterically hindered esters is significantly enhanced.

In some cases of extreme steric hindrance, an alternative BAl2 mechanism (base-catalyzed, alkyl-oxygen cleavage, bimolecular) may be observed. This SN2-type mechanism involves the nucleophilic attack of the hydroxide ion on the methyl group of the ester, leading to the cleavage of the alkyl-oxygen bond. However, for methyl 3-chloro-2,4-dimethylbenzoate, the BAC2 pathway is the more probable mechanism under typical basic hydrolysis conditions.

Table 1: Comparison of Hydrolysis Mechanisms for Methyl 3-Chloro-2,4-dimethylbenzoate

| Mechanism | Conditions | Key Steps | Rate Determining Step | Reversibility |

| AAC2 | Acidic (e.g., H2SO4, H2O, heat) | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of methanol | Nucleophilic attack by water | Reversible |

| BAC2 | Basic (e.g., NaOH, H2O, heat) | 1. Nucleophilic attack by hydroxide ion2. Formation of tetrahedral intermediate3. Elimination of methoxide | Nucleophilic attack by hydroxide ion | Irreversible |

Transesterification Reactions for Alkyl Group Exchange

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and the equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol that is formed.

For a sterically hindered ester like methyl 3-chloro-2,4-dimethylbenzoate, transesterification may require more forcing conditions, such as higher temperatures or more active catalysts, to overcome the steric hindrance around the carbonyl group. The choice of alcohol and catalyst can significantly influence the reaction's efficiency and yield.

Conversion to Other Carboxylic Acid Derivatives (e.g., Amides, Acyl Halides)

Methyl 3-chloro-2,4-dimethylbenzoate can be converted into other important carboxylic acid derivatives, such as amides and acyl halides.

Amides are typically synthesized from the corresponding carboxylic acid, which is first obtained through the hydrolysis of the ester. The carboxylic acid can then be activated using a variety of coupling agents (e.g., N,N'-diisopropylcarbodiimide) and reacted with a primary or secondary amine to form the desired amide. google.comgoogle.com Direct conversion of esters to amides is also possible, often requiring a catalyst such as iron(III) chloride and can be performed under solvent-free conditions. mdpi.com This direct amidation can be effective for a range of esters and amines.

Acyl halides , specifically acyl chlorides, are highly reactive intermediates. They are most commonly prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). The direct conversion of a methyl ester to an acyl chloride is less common but can be achieved under specific conditions. For instance, a one-step conversion of methyl esters to acyl chlorides has been reported using phosphorus trichloride (B1173362) (PCl3) promoted by iodine. researchgate.net

Table 2: Synthesis of Carboxylic Acid Derivatives from Methyl 3-Chloro-2,4-dimethylbenzoate

| Derivative | Starting Material | Typical Reagents | General Reaction Type |

| Amide | 3-Chloro-2,4-dimethylbenzoic acid | Amine, Coupling Agent (e.g., DIC) | Amidation |

| Amide | Methyl 3-chloro-2,4-dimethylbenzoate | Amine, Catalyst (e.g., FeCl3) | Direct Amidation |

| Acyl Chloride | 3-Chloro-2,4-dimethylbenzoic acid | Thionyl chloride (SOCl2) | Halogenation |

| Acyl Chloride | Methyl 3-chloro-2,4-dimethylbenzoate | Phosphorus trichloride (PCl3), Iodine (I2) | Direct Chlorination |

Reactions at the Aromatic Ring

The aromatic ring of methyl 3-chloro-2,4-dimethylbenzoate is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group, the two methyl groups, and the methyl ester group.

The methyl groups are activating, ortho-, para-directing groups due to their electron-donating inductive and hyperconjugative effects. The chloro group is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The combined influence of these substituents determines the position of incoming electrophiles. The two methyl groups at positions 2 and 4 strongly activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves. The chloro group at position 3 deactivates the ring but also directs ortho and para. The ester group at position 1 deactivates the ring and directs meta to itself (positions 3 and 5).

Considering the directing effects, the most likely positions for electrophilic attack are C5 and C6. The C5 position is meta to the deactivating ester group and ortho to the activating 4-methyl group. The C6 position is ortho to the activating 2-methyl group. The precise outcome of an electrophilic aromatic substitution reaction on this substrate would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the product distribution.

Further Electrophilic Aromatic Substitutions (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on methyl 3-chloro-2,4-dimethylbenzoate is determined by the directing effects of the existing substituents.

Methyl groups (-CH₃): These are activating, electron-donating groups and are ortho, para-directors.

Chlorine atom (-Cl): This is a deactivating, electron-withdrawing group due to its electronegativity but is an ortho, para-director because of its lone pairs of electrons that can participate in resonance.

Methyl ester group (-COOCH₃): This is a deactivating, electron-withdrawing group and is a meta-director. aiinmr.com

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the ester group. The available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:

The -CH₃ group at C2 directs to C3 (blocked) and C6.

The -Cl group at C3 directs to C2 (blocked) and C4 (blocked).

The -CH₃ group at C4 directs to C3 (blocked) and C5.

The -COOCH₃ group at C1 directs to C3 (blocked) and C5.

Considering the combined effects, the C5 and C6 positions are the most likely sites for substitution. The two activating methyl groups and the deactivating ester group both direct incoming electrophiles to the C5 position. The methyl group at C2 directs towards the C6 position. Therefore, a mixture of products is expected, with the major isomer depending on the specific reaction conditions and the nature of the electrophile.

Nitration: The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For methyl 3-chloro-2,4-dimethylbenzoate, this reaction would likely yield a mixture of methyl 3-chloro-2,4-dimethyl-5-nitrobenzoate and methyl 3-chloro-2,4-dimethyl-6-nitrobenzoate.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. masterorganicchemistry.com Similar to nitration, this reaction is expected to produce a mixture of sulfonic acids at the C5 and C6 positions.

| Reaction | Typical Reagents | Active Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 3-chloro-2,4-dimethyl-5-nitrobenzoate and Methyl 3-chloro-2,4-dimethyl-6-nitrobenzoate |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (or HSO₃⁺) | 5-((Methoxycarbonyl)-3-chloro-2,4-dimethylphenyl)sulfonic acid and 6-((Methoxycarbonyl)-2-chloro-3,5-dimethylphenyl)sulfonic acid |

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SₙAr) of the chlorine atom in methyl 3-chloro-2,4-dimethylbenzoate is generally challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the ring is substituted with electron-donating methyl groups and only one moderately electron-withdrawing ester group, which is meta to the chlorine. Consequently, forcing conditions such as high temperatures, high pressures, and the use of highly nucleophilic reagents or specific catalysts would be necessary to facilitate the substitution of the chlorine atom.

Dehalogenation and Hydrogenation Studies

The selective removal of the chlorine atom (dehalogenation) is a valuable transformation. Catalytic hydrodehalogenation is a common method for achieving this. Research has shown that chloroarenes can be efficiently reduced at room temperature using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and inexpensive reducing agent, catalyzed by palladium(II) acetate (B1210297) in the presence of aqueous potassium fluoride (B91410) (KF). msu.edu This method is tolerant of various functional groups, including esters, which means the methyl ester group in methyl 3-chloro-2,4-dimethylbenzoate would likely remain intact under these conditions. msu.edu The reaction would yield methyl 2,4-dimethylbenzoate.

| Substrate Example | Catalyst | Reducing System | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd(OAc)₂ (1 mol%) | PMHS, aq. KF | THF | Room Temp. | Toluene |

| Methyl 2-chlorobenzoate | Pd(OAc)₂ (1 mol%) | PMHS, aq. KF | THF | Room Temp. | Methyl benzoate (B1203000) |

| Methyl 3-chloro-2,4-dimethylbenzoate (Predicted) | Pd(OAc)₂ | PMHS, aq. KF | THF | Room Temp. | Methyl 2,4-dimethylbenzoate |

Reactions Involving the Methyl Substituents

The two methyl groups on the aromatic ring are susceptible to reactions at the benzylic position, which is the carbon atom directly attached to the ring.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation. A common and selective method is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN). libretexts.orglibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, making it highly specific to the benzylic C-H bonds. libretexts.org Depending on the stoichiometry of NBS used, it is possible to achieve monobromination of one or both methyl groups, or potentially dibromination. This would lead to products such as methyl 3-chloro-2-(bromomethyl)-4-methylbenzoate or methyl 3-chloro-2,4-bis(bromomethyl)benzoate.

Benzylic Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. masterorganicchemistry.com This harsh reaction would convert one or both methyl groups into carboxylic acid groups (-COOH). masterorganicchemistry.com For instance, exhaustive oxidation would yield 3-chloro-1-(methoxycarbonyl)benzene-2,4-dicarboxylic acid. Milder oxidation methods could potentially yield aldehydes or alcohols, but strong oxidants like KMnO₄ typically lead to the fully oxidized carboxylic acid. masterorganicchemistry.com

Side-Chain Modification and Elaboration

The functionalized products from benzylic halogenation or oxidation serve as versatile intermediates for further modifications.

From Benzylic Bromides: The bromomethyl groups are excellent electrophiles for nucleophilic substitution reactions. They can be converted into a variety of other functional groups, such as alcohols (with NaOH), ethers (with NaOR), nitriles (with NaCN), or amines (with NH₃).

From Carboxylic Acids: The carboxylic acid groups formed from oxidation can undergo standard transformations like esterification (with an alcohol and acid catalyst) or conversion to acid chlorides (with SOCl₂) followed by reaction with amines to form amides. These modifications allow for the extension and elaboration of the side chains, creating a diverse range of derivatives. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The chlorine atom on methyl 3-chloro-2,4-dimethylbenzoate makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netnih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This is one of the most versatile methods for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. libretexts.org The reaction of methyl 3-chloro-2,4-dimethylbenzoate with an arylboronic acid (Ar-B(OH)₂) would yield methyl 3-aryl-2,4-dimethylbenzoate.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically carried out with a palladium catalyst and a base. Reacting methyl 3-chloro-2,4-dimethylbenzoate with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov This is a highly efficient method for synthesizing aryl-alkynes. The coupling of methyl 3-chloro-2,4-dimethylbenzoate with a terminal alkyne (H-C≡C-R) would produce methyl 2,4-dimethyl-3-(alkynyl)benzoate.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Methyl 3-R-2,4-dimethylbenzoate |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Methyl 3-(alkenyl)-2,4-dimethylbenzoate |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Methyl 3-(alkynyl)-2,4-dimethylbenzoate |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds, has been explored for the arylation of methyl 3-chloro-2,4-dimethylbenzoate. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. Due to the steric hindrance and the electron-donating nature of the methyl groups on the benzene ring of methyl 3-chloro-2,4-dimethylbenzoate, specialized catalytic systems are often required to achieve efficient coupling.

Key to overcoming the challenge of coupling sterically hindered aryl chlorides is the use of bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle. Furthermore, the choice of base and solvent system plays a crucial role in the efficiency of the transmetalation step.

Below is a representative table of conditions that could be employed for the Suzuki-Miyaura coupling of methyl 3-chloro-2,4-dimethylbenzoate with various arylboronic acids, based on established protocols for similar sterically hindered substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 3-chloro-2,4-dimethylbenzoate

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Data not available |

| 3 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | Data not available |

Note: The yields are hypothetical as specific experimental data for methyl 3-chloro-2,4-dimethylbenzoate was not found in the searched literature. The conditions are based on general protocols for sterically hindered aryl chlorides.

Stille Coupling Strategies

The Stille coupling offers an alternative pathway for the formation of C-C bonds, utilizing organostannane reagents. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback. For a substrate like methyl 3-chloro-2,4-dimethylbenzoate, the Stille coupling can be a powerful tool, particularly when other methods fail.

The mechanism of the Stille coupling involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium precursor, ligand, and additives is critical for achieving high yields and selectivity.

The following table outlines plausible conditions for the Stille coupling of methyl 3-chloro-2,4-dimethylbenzoate, derived from general procedures for related compounds.

Table 2: Plausible Conditions for Stille Coupling of Methyl 3-chloro-2,4-dimethylbenzoate

| Entry | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | LiCl | Toluene | 110 | Data not available |

| 2 | Trimethyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | CuI | NMP | 80 | Data not available |

| 3 | (4-Methoxyphenyl)trimethylstannane | AsPh₃ | - | CsF | Dioxane | 100 | Data not available |

Note: The yields are hypothetical as specific experimental data for methyl 3-chloro-2,4-dimethylbenzoate was not found in the searched literature. The conditions are based on general protocols for Stille couplings.

Kumada Cross-Coupling Methods

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs Grignard reagents as the organometallic partner. wikipedia.orgresearchgate.net This method is particularly effective for the coupling of aryl chlorides due to the high nucleophilicity of Grignard reagents. wikipedia.org However, the high reactivity of Grignard reagents also limits the functional group tolerance of the reaction.

Both nickel and palladium catalysts are commonly used for Kumada couplings. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like methyl 3-chloro-2,4-dimethylbenzoate, the choice of catalyst and reaction conditions is crucial to prevent side reactions such as homo-coupling of the Grignard reagent.

A summary of potential conditions for the Kumada coupling of methyl 3-chloro-2,4-dimethylbenzoate is presented below.

Table 3: Potential Conditions for Kumada Cross-Coupling of Methyl 3-chloro-2,4-dimethylbenzoate

| Entry | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 60 | Data not available |

| 2 | Ethylmagnesium chloride | Pd(OAc)₂/PCy₃ | Dioxane | 80 | Data not available |

| 3 | Isopropylmagnesium chloride | Fe(acac)₃ | THF/NMP | 25 | Data not available |

Note: The yields are hypothetical as specific experimental data for methyl 3-chloro-2,4-dimethylbenzoate was not found in the searched literature. The conditions are based on general protocols for Kumada couplings.

Hiyama Cross-Coupling Reactions

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity and high stability. organic-chemistry.orgwikipedia.org The reaction typically requires activation of the organosilane with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that is more reactive in the transmetalation step. organic-chemistry.org

Palladium catalysts are exclusively used for Hiyama couplings. The reaction has been shown to be effective for the coupling of aryl chlorides, including those with steric hindrance. The choice of the activating agent and the specific organosilane are key parameters to optimize for a successful transformation.

Potential conditions for the Hiyama coupling of methyl 3-chloro-2,4-dimethylbenzoate are outlined in the following table.

Table 4: Potential Conditions for Hiyama Cross-Coupling of Methyl 3-chloro-2,4-dimethylbenzoate

Note: The yields are hypothetical as specific experimental data for methyl 3-chloro-2,4-dimethylbenzoate was not found in the searched literature. The conditions are based on general protocols for Hiyama couplings.

Mechanistic Investigations of Coupling Pathways

The successful application of cross-coupling reactions to sterically hindered substrates like methyl 3-chloro-2,4-dimethylbenzoate relies on a detailed understanding of the reaction mechanism. The key steps in the catalytic cycles of the Suzuki-Miyaura, Stille, Kumada, and Hiyama couplings are oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step for aryl chlorides. The palladium(0) or nickel(0) catalyst inserts into the carbon-chlorine bond. For methyl 3-chloro-2,4-dimethylbenzoate, the steric bulk from the two ortho substituents can hinder the approach of the metal center. The use of bulky, electron-rich ligands on the metal is crucial to promote this step by increasing the electron density on the metal and favoring a three-coordinate intermediate that is more reactive towards oxidative addition.

Transmetalation: In this step, the organic group from the organometallic reagent (boron, tin, magnesium, or silicon) is transferred to the palladium or nickel center. The mechanism of this step can vary depending on the specific coupling reaction. For Suzuki-Miyaura coupling, a base is required to activate the organoboron species. In Stille coupling, the transmetalation is often the slow step. For Kumada coupling, the highly nucleophilic Grignard reagent readily transfers its organic group. In Hiyama coupling, an activator is needed to form a more reactive pentacoordinate silicate.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the metal center to form the C-C bond of the product, regenerating the active catalyst. This step is generally fast and irreversible. The steric crowding around the metal center in the intermediate complex can influence the rate of reductive elimination.

Computational studies and kinetic experiments on related sterically hindered aryl chlorides have provided valuable insights into these pathways. For example, studies have shown that the bite angle and electronic properties of the phosphine ligands can significantly impact the energetics of both the oxidative addition and reductive elimination steps. Understanding these mechanistic nuances is critical for the rational design of efficient catalyst systems for the transformation of challenging substrates like methyl 3-chloro-2,4-dimethylbenzoate.

Derivatives and Analogues of Methyl 3 Chloro 2,4 Dimethylbenzoate

Structural Modifications at the Aromatic Ring System

Modifications to the benzene (B151609) ring of methyl 3-chloro-2,4-dimethylbenzoate can involve altering the position of existing substituents, introducing different halogen atoms, varying the number and placement of methyl groups, and adding hydroxyl or methoxyl functionalities.

The arrangement of the chloro and methyl groups on the benzoic acid ester framework significantly influences the compound's properties. The synthesis of various isomers is a key area of study.

Methyl 3-chloro-2-methylbenzoate : This isomer can be synthesized from its corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid. The esterification is typically achieved through methods such as the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

Methyl 4-chloro-2,3-dimethylbenzoate : The synthesis of this isomer can be approached through a multi-step sequence starting from 2,3-dimethylaniline (B142581). A potential pathway involves the Sandmeyer reaction, a well-established method for introducing a chloro substituent onto an aromatic ring via a diazonium salt intermediate derived from the corresponding aniline. Subsequent esterification of the resulting 4-chloro-2,3-dimethylbenzoic acid with methanol would yield the final product. The reaction of 2,3-dimethylaniline with 4-chlorobenzaldehyde (B46862) is known to produce N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline. nih.gov

4-Chloro-3,5-dimethylbenzoic acid methyl ester : The synthesis of this compound can be envisioned starting from 3,5-dimethylphenol. A key step is the selective chlorination at the 4-position, which can be achieved using various chlorinating agents. google.com The resulting 4-chloro-3,5-dimethylphenol (B1207549) can then be converted to the corresponding benzoic acid through a carboxylation reaction, such as the Kolbe-Schmitt reaction, followed by esterification with methanol. An alternative approach involves the chlorination of 3,5-dimethylbenzoic acid. google.com

| Compound Name | Molecular Formula | Position of Substituents |

|---|---|---|

| Methyl 3-chloro-2-methylbenzoate | C₉H₉ClO₂ | 3-Chloro, 2-Methyl |

| Methyl 4-chloro-2,3-dimethylbenzoate | C₁₀H₁₁ClO₂ | 4-Chloro, 2,3-Dimethyl |

| 4-Chloro-3,5-dimethylbenzoic acid methyl ester | C₁₀H₁₁ClO₂ | 4-Chloro, 3,5-Dimethyl |

Replacing the chlorine atom with other halogens, such as bromine or fluorine, or introducing additional halogen atoms can significantly alter the electronic properties of the aromatic ring.

The synthesis of bromo- and fluoro-analogues often involves starting materials that already contain the desired halogen or introducing it through specific halogenation reactions. For instance, the synthesis of 5-bromo-3-fluoro-2-methylbenzoate can be achieved by reacting methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. researchgate.net This reaction proceeds through a diazonium salt, which is subsequently converted to the fluoro-substituted compound.

Another example is the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, which starts from 4-bromo-2-fluorobenzoic acid. masterorganicchemistry.com This highlights the use of pre-halogenated precursors in building more complex molecules.

The number and location of methyl groups on the aromatic ring have a profound impact on the molecule's steric hindrance and electronic environment. Synthetic strategies are often designed to control the regioselectivity of methylation or to start from appropriately substituted precursors.

The introduction of hydroxyl (-OH) and methoxyl (-OCH₃) groups onto the aromatic ring can significantly modify the compound's polarity and potential for hydrogen bonding.

A practical synthesis for a hydroxylated analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a sequence of nitration, esterification, reduction of the nitro group to an amine, diazotization, and finally hydrolysis to introduce the hydroxyl group. researchgate.net

The synthesis of methoxylated derivatives can be achieved by using starting materials containing methoxy (B1213986) groups. For example, 3-methoxy-2-methylbenzoic acid is a key intermediate in the synthesis of methoxyfenozide, and it can be converted to its corresponding acid chloride. google.com Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, which demonstrates the incorporation of a methoxy group from the initial building block. researchgate.net

Modifications of the Ester Moiety

Alterations to the ester group of methyl 3-chloro-2,4-dimethylbenzoate provide another avenue for creating derivatives with different properties.

The methyl ester can be converted to other alkyl esters, such as ethyl or butyl esters, through transesterification or by direct esterification of the parent carboxylic acid with the corresponding alcohol.

The Fischer esterification is a common method for this transformation, involving the reaction of the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) or butanol) in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This is an equilibrium-driven reaction, and using the alcohol as the solvent can shift the equilibrium towards the formation of the desired ester. libretexts.org For example, the direct esterification of p-nitrobenzoic acid with n-butanol has been studied, providing a model for the synthesis of butyl esters of substituted benzoic acids. researchgate.net The synthesis of 3-chloro-4-methylbenzoic acid ethyl ester is another specific example of preparing a higher alkyl ester. google.com

| Starting Carboxylic Acid | Alcohol | Resulting Ester | Esterification Method |

|---|---|---|---|

| 3-Chloro-2,4-dimethylbenzoic acid | Ethanol | Ethyl 3-chloro-2,4-dimethylbenzoate | Fischer Esterification |

| 3-Chloro-2,4-dimethylbenzoic acid | Butanol | Butyl 3-chloro-2,4-dimethylbenzoate | Fischer Esterification |

| 3-Chloro-4-methylbenzoic acid | Ethanol | Ethyl 3-chloro-4-methylbenzoate | Direct Esterification |

Synthesis of Corresponding Carboxylic Acid and Amide Derivatives

Information regarding the specific synthesis of 3-chloro-2,4-dimethylbenzoic acid and 3-chloro-2,4-dimethylbenzamide is not available in the reviewed scientific literature. General synthetic approaches, such as the hydrolysis of the corresponding ester for the carboxylic acid and the reaction of the acid chloride with ammonia (B1221849) or an amine for the amide, can be postulated but lack specific documented examples for these particular compounds.

Incorporation into Complex Molecular Architectures

Construction of Polycyclic and Heterocyclic Systems

There is no available research detailing the use of methyl 3-chloro-2,4-dimethylbenzoate as a precursor for the construction of polycyclic or heterocyclic systems.

Synthesis of Amide-Linked Hybrid Molecules (e.g., Methyl 3-[[6-(4-chlorophenyl)-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoate)

The synthesis of the specific amide-linked hybrid molecule, Methyl 3-[[6-(4-chlorophenyl)-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoate, has not been described in the accessible scientific literature. While related structures have been investigated, the precise synthetic pathway to this compound remains undocumented.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities)

The proton NMR (¹H NMR) spectrum of 3-Chloro-2,4-dimethylbenzoic acid methyl ester is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show two singlets, or two narrowly split doublets, corresponding to the two aromatic protons. The methyl groups attached to the aromatic ring would each produce a singlet in the upfield region, with their exact chemical shifts influenced by the neighboring chloro and ester groups. The methyl ester protons would also appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Singlet/Doublet | 1H |

| Aromatic-H | 7.0 - 7.5 | Singlet/Doublet | 1H |

| OCH₃ | 3.8 - 3.9 | Singlet | 3H |

| Ar-CH₃ | 2.2 - 2.5 | Singlet | 3H |

¹³C NMR Spectroscopy with Proton Decoupling

The carbon-13 NMR (¹³C NMR) spectrum, typically recorded with proton decoupling, would provide a single peak for each unique carbon atom in this compound. The carbonyl carbon of the ester group would be the most downfield signal, expected in the 165-175 ppm region. The aromatic carbons would appear in the 120-145 ppm range, with their specific shifts dictated by the substitution pattern of the chloro and methyl groups. The carbons of the two aromatic methyl groups and the methyl ester group would resonate at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C=O | 130 - 140 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 125 - 135 |

| OCH₃ | 50 - 55 |

| Ar-CH₃ | 15 - 25 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between adjacent aromatic protons, if any. The HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is particularly powerful, as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, HMBC would show correlations from the methyl ester protons to the carbonyl carbon and from the aromatic methyl protons to the aromatic carbons, definitively confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI+) Mass Spectrometry

In ESI+ mode, this compound would be expected to be observed as the protonated molecule, [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the m/z value of these ions would allow for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, with expected losses of the methoxy (B1213986) group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch would likely be found in the fingerprint region, below 800 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Chromatographic Methods for Purity Assessment, Separation, and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities, byproducts, and isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method would be suitable for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The development of an HPLC method would involve optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. A typical method for a related compound, 2,4,6-Trifluorobenzoic acid, utilized a Zorbax SB-Aq column (5 µm, 4.6 x 250 mm) with a gradient mixture of a buffered aqueous solution and an organic solvent mixture. ekb.eg For this compound, a similar approach could be adopted.

Analytical Scale: The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Preparative Scale: If purification of the compound is necessary, the analytical method can be scaled up to a preparative HPLC system with a larger column and higher flow rates to isolate larger quantities of the pure substance.

A hypothetical data table for an analytical HPLC method is presented below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.2 min |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase coated on the column wall. The choice of the stationary phase is critical for achieving good separation. For methyl esters of chlorinated acids, a column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often effective. gcms.cznih.gov

The oven temperature can be programmed to ramp up during the analysis to ensure the timely elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the compound and its impurities.

A hypothetical data table for a GC method is presented below.

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 300 °C |

| Retention Time | ~12.5 min |

Computational and Theoretical Studies in Support of Experimental Research

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the ground state of 3-Chloro-2,4-dimethylbenzoic acid methyl ester.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy state.

Conformational analysis is particularly important due to the rotational freedom around the C(aryl)-C(carbonyl) and C(carbonyl)-O(ester) single bonds. DFT calculations can map the potential energy surface as a function of these rotations to identify the most stable conformer(s). It is expected that the ester group would be nearly coplanar with the benzene (B151609) ring to maximize π-conjugation, though steric hindrance from the ortho-methyl group could induce some torsion. A computational study on a similar molecule, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, demonstrated how DFT can be used to study various conformers and their minimum energies. nanobioletters.com

Below is a table of predicted geometric parameters for a related molecule, 3-chlorobenzoic acid, calculated at the B3LYP/6-311+G(d,p) level, which illustrates the type of data obtained from geometry optimization.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.745 |

| C=O | 1.213 |

| C-O | 1.354 |

| ∠ C-C-Cl | 121.5 |

| ∠ O=C-O | 124.8 |

| Data is illustrative and based on calculations for 3-chlorobenzoic acid. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of vibration. The results can be directly compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the ester group, C-Cl stretching, aromatic C-C stretching, and the C-H stretching and bending modes of the methyl groups and the benzene ring. Studies on similar molecules like 3-chlorobenzoic acid and various methyl benzoates show that DFT can accurately predict these characteristic frequencies. researchgate.netresearchgate.net

The table below presents a comparison of calculated and experimental vibrational frequencies for characteristic modes in a related substituted benzoic acid, demonstrating the typical accuracy of such predictions after applying a scaling factor. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1765 | 1738 |

| C-O Stretch | 1280 | 1250 |

| C-Cl Stretch | 685 | 670 |

| Aromatic C-H Stretch | 3080 | 3075 |

| Data is illustrative and based on studies of related substituted esters. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org

For this compound, DFT calculations would reveal the energy levels and spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich dimethyl-substituted benzene ring, while the LUMO would have significant contributions from the electron-withdrawing ester group and the π-system of the ring. The chlorine atom would influence the orbital energies through both inductive and resonance effects. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

| Values are illustrative, based on DFT calculations of a similar substituted benzoic acid derivative. |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and charge delocalization within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov This analysis provides a quantitative picture of intramolecular and intermolecular interactions.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into adjacent anti-bonding orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis calculates the second-order perturbation energy, E(2), which quantifies the strength of these donor-acceptor interactions. nih.gov Significant interactions would be expected between the oxygen lone pairs of the ester group and the π* anti-bonding orbitals of the C=O bond and the benzene ring, as well as between the chlorine lone pairs and the ring's π* system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(2) O(carbonyl) | π(C-O ester) | 25.4 |

| LP(1) Cl | σ(C-C adjacent) | 0.8 |

| π(C=C ring) | π*(C=O ester) | 15.2 |

| E(2) values are illustrative examples based on NBO analyses of related halogenated and ester-substituted aromatic compounds. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima) and Validation against Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and validation.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk While precise prediction can be challenging, calculated shifts often show a strong linear correlation with experimental values, making them highly useful for assigning signals in complex spectra. researchgate.net For this compound, calculations would predict the chemical shifts for the aromatic proton, the two distinct methyl groups, and the ester methyl group, as well as for all carbon atoms. Comparing these predictions with experimental data would confirm the molecular structure.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H (aromatic) | 7.15 | 7.08 |

| H (2-CH₃) | 2.45 | 2.40 |

| H (4-CH₃) | 2.30 | 2.25 |

| H (O-CH₃) | 3.85 | 3.90 |

| C (C=O) | 168.5 | 167.2 |

| C (C-Cl) | 135.0 | 134.1 |

| Data is illustrative, comparing typical calculated vs. experimental shifts for a related substituted methyl benzoate (B1203000). |

UV-Vis Absorption Maxima: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). ornl.gov These calculations provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions. For this compound, TD-DFT would likely predict π→π* transitions associated with the conjugated system of the benzene ring and the carbonyl group as the primary absorptions in the UV region.

Computational Studies on Reaction Mechanisms and Transition States for Derivatives

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify the structures of reactants, products, intermediates, and, crucially, transition states. The calculated energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

For derivatives of this compound, computational studies could elucidate reaction mechanisms such as ester hydrolysis (saponification) or nucleophilic aromatic substitution. For example, a study of the hydrolysis mechanism would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would reveal the geometry of this transition state and the energetic barrier to the reaction, providing insights into how the chloro and methyl substituents influence the ester's reactivity. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions that are often difficult to probe experimentally. For this compound, MD simulations can elucidate the preferred spatial arrangements of the molecule and its interaction patterns with surrounding solvent molecules or other entities.

In a simulated environment, the interactions of this compound with solvent molecules can be meticulously analyzed. These simulations can quantify the strength and nature of intermolecular forces, such as van der Waals forces and dipole-dipole interactions. The chlorine atom and the oxygen atoms of the ester group, being electronegative, are expected to be key sites for such interactions.

The following table summarizes hypothetical key parameters that could be derived from a molecular dynamics simulation of this compound in a solvent like water.

| Simulation Parameter | Description | Hypothetical Value |

| Dihedral Angle (C-C-C=O) | The angle defining the rotation of the methyl ester group relative to the benzene ring. | 45° ± 15° |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | 250 Ų |

| Radial Distribution Function (g(r)) O-Hw | Describes the probability of finding a water hydrogen atom at a certain distance from the ester oxygen atoms. | Peak at 2.1 Å |

| Interaction Energy (Molecule-Solvent) | The total energy of interaction between the solute and the surrounding solvent. | -45 kcal/mol |

Detailed analysis of the simulation trajectories can also reveal specific, transient interactions that may be crucial for understanding the chemical reactivity and physical properties of the compound. For instance, the formation of transient hydrogen bonds between the ester's oxygen atoms and protic solvents can be observed and their lifetimes calculated.

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Role in the Construction of Diverse Organic Molecular Scaffolds

The substituted benzoic acid framework is a fundamental building block in the synthesis of a wide array of organic molecular scaffolds, particularly heterocyclic compounds that form the core of many pharmaceutical and biologically active molecules. The presence of the chloro, methyl, and ester groups on methyl 3-chloro-2,4-dimethylbenzoate offers several synthetic handles for elaboration into more complex structures.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or amide. These functional groups are pivotal in forming carbon-nitrogen and carbon-oxygen bonds, essential for the assembly of various heterocyclic systems. The chloro and methyl groups can direct further electrophilic aromatic substitution reactions, or the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are instrumental in building biaryl scaffolds or introducing nitrogen-containing substituents.

The table below illustrates potential synthetic transformations of a generalized chloro-dimethylbenzoic acid ester to form different molecular scaffolds, based on established organic chemistry principles.

| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Application |

| Chloro-dimethylbenzoic acid ester | 1. LiOH, H₂O/THF2. SOCl₂3. Amine, Base | Benzamide derivative | Precursor to nitrogen-containing heterocycles |

| Chloro-dimethylbenzoic acid ester | Pd(PPh₃)₄, Boronic acid, Base (Suzuki Coupling) | Biphenyl derivative | Liquid crystals, pharmaceuticals |

| Chloro-dimethylbenzoic acid ester | Pd catalyst, Amine, Base (Buchwald-Hartwig Amination) | N-Aryl amine derivative | Organic electronics, pharmaceuticals |

This table presents hypothetical transformations based on the known reactivity of similar compounds.

Precursor for the Synthesis of Novel Research Reagents and Catalysts

Substituted benzoic acid derivatives serve as foundational structures for the synthesis of specialized research reagents and ligands for catalysis. The electronic and steric properties of methyl 3-chloro-2,4-dimethylbenzoate can be harnessed to design molecules with specific functions.

The ester and chloro functionalities can be modified to introduce coordinating groups, such as phosphines, amines, or thiols, which can act as ligands for transition metals. For example, the ester could be reduced to an alcohol, which is then converted to a tosylate or halide, followed by nucleophilic substitution with a phosphine (B1218219) to create a phosphine ligand. The steric bulk provided by the two methyl groups can influence the coordination geometry and catalytic activity of the resulting metal complex.

Furthermore, the aromatic ring itself can be functionalized to create novel organocatalysts. For example, the introduction of a chiral amine moiety could lead to a new class of chiral catalysts for asymmetric synthesis.

Below is a table outlining a plausible synthetic route to a novel phosphine ligand from a substituted chlorobenzoic acid ester.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Chloro-dimethylbenzoic acid ester | LiAlH₄, THF | (Chloro-dimethylphenyl)methanol |

| 2 | (Chloro-dimethylphenyl)methanol | 1. TsCl, Pyridine2. KPPh₂ | Chloro-dimethyl(diphenylphosphinomethyl)benzene |

This table outlines a hypothetical synthetic pathway.

Building Block in the Development of New Organic Materials and Polymers